4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride
Description
4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with ethoxy, methylthio, and piperidin-3-yloxy groups. Its hydrochloride salt form enhances solubility and stability, making it suitable for experimental and industrial applications .
Properties
IUPAC Name |
4-ethoxy-2-methylsulfanyl-6-piperidin-3-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S.ClH/c1-3-16-10-7-11(15-12(14-10)18-2)17-9-5-4-6-13-8-9;/h7,9,13H,3-6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKRTSAJXXCLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)OC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents like methylthiol chloride.
Attachment of the Piperidin-3-yloxy Group: The piperidin-3-yloxy group can be attached via a nucleophilic substitution reaction using piperidin-3-ol and appropriate leaving groups.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield partially or fully saturated derivatives.
Substitution: The ethoxy and piperidin-3-yloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Saturated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural Differences Among Pyrimidine Derivatives
Key Observations :
- The target compound differs from pyrrolidine analogs (e.g., ) in the size of the heterocyclic ring (6-membered piperidine vs.
- Compared to piperazine derivatives (e.g., ), the ethoxy and piperidin-3-yloxy groups may enhance lipophilicity, influencing membrane permeability .
- Bis-substituted analogs (e.g., ) exhibit higher molecular complexity but reduced specificity due to multiple bulky groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The ethoxy group in the target compound likely increases hydrophobicity compared to chloro or amine substituents, affecting bioavailability .
Biological Activity
Chemical Structure and Properties
4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a synthetic compound characterized by the molecular formula and a molecular weight of approximately 305.82 g/mol. The compound features a pyrimidine ring that is substituted with an ethoxy group, a methylthio group, and a piperidine moiety, which are believed to contribute to its biological activity and potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties , making it a candidate for further investigation as a therapeutic agent.
The presence of the piperidine moiety is often associated with enhanced bioactivity, potentially influencing receptor interactions within biological systems. Interaction studies have focused on its binding affinity to various biological targets, particularly receptors involved in pain modulation and inflammation. Further research is necessary to elucidate its mechanism of action and identify potential side effects or drug interactions.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C12H20ClN3O2S | Different piperidine substitution |
| 4-Ethoxy-2-(methylthio)-6-(piperidin-2-yloxy)pyrimidine hydrochloride | C13H22ClN3O2S | Variation in piperidine position |
| 6-(piperidin-4-yloxy)pyrimidine hydrochloride | C12H20ClN3O | Lacks ethoxy and methylthio groups |
This structural diversity highlights the unique combination of functional groups present in this compound, which may contribute to its distinct biological activities.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Further studies are needed to confirm these findings in vivo.
- Analgesic Properties : Preliminary animal model studies indicate that this compound may reduce pain responses, supporting its potential use in pain management therapies.
- Receptor Interaction Studies : Binding assays have shown that the compound interacts with several receptors involved in the inflammatory response, although specific binding affinities and mechanisms remain to be fully characterized.
Q & A
Q. How can contradictory bioactivity data from different assays be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
